molecular formula C13H17BBrFO2 B1522710 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1150271-74-1

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1522710
CAS No.: 1150271-74-1
M. Wt: 314.99 g/mol
InChI Key: OOTPRFIHAFABSN-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H17BBrFO2 and its molecular weight is 314.99 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are aromatic compounds . The compound is used in the synthesis of polysubstituted benzenes . The bromine and methyl groups can be introduced by bromination and Friedel–Crafts alkylation respectively .

Mode of Action

The compound interacts with its targets through a series of reactions. The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The compound can also undergo nucleophilic substitution reactions . The reaction involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

The compound affects the synthesis of polysubstituted benzenes . The introduction of a new substituent is strongly affected by the directing effects of other substituents . The compound plays a crucial role in the assembly of metabolic pathways through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability .

Result of Action

The result of the compound’s action is the synthesis of polysubstituted benzenes . The compound facilitates the introduction of bromine and methyl groups into the benzene ring . The compound also enables nucleophilic substitution reactions, leading to the formation of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical entities can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the rate of the reactions in which the compound is involved . The pH can influence the compound’s ionization state, which can affect its reactivity. Other chemical entities present in the reaction environment can also interact with the compound, potentially affecting its stability and reactivity.

Properties

IUPAC Name

2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTPRFIHAFABSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675027
Record name 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-74-1
Record name 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was prepared in three steps from 4-bromo-2-fluoro-1-methylbenzene following the procedure of White, J. R., et al., Tetrahedron Leu. 2010, 51, 3913-3917. In a dry round bottom flask equipped with a stir bar and septum, 2H-benzo[b][1,4]thiazin-3(4H)-one (90 mg, 0.545 mmol), 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (150 mg, 0.476 mmol), and potassium carbonate (90 mg, 0.652 mmol) were massed. The flask was purged with argon then charged with dry DMF (3 mL). The reaction was stirred at 60° C. and monitored by LCMS. After 3 h, reaction was deemed to be complete and cooled to room temperature. The reaction was diluted with ethyl acetate (20 mL), and the organic layer was washed with saturated NaHCO3. The two layers were separated and the aqueous layer was extracted with ethyl acetate (3×20 mL). The organic extracts were combined then washed with saturated LiCl solution (20 mL) and brine (20 mL). The organic portion was dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was purified by flash column chromatography on silica gel, eluting with hexanes/ethyl acetate to afford 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one. In a 5-mL conical microwave vial with a stir bar, 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one (40 mg, 0.100 mmol), 4-bromo-1-methyl-1H-pyrazole (20 mg, 0.124 mmol), Cs2CO3 (70 mg, 0.215 mmol), and PdCl2(dppf).DCM (10 mg, 0.012 mmol) were massed. The vial was then charged with THF/H2O (5:1, 3 mL) and sealed with a crimped cap. The reaction was heated to 150° C. for 30 minutes. The reaction was cooled to room temperature, diluted with ethyl acetate (10 mL) and brine (10 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (3×15 mL). The organic layers were combined, dried over MgSO4, filtered and concentrated in vacuo. The crude residue was purified on a preparative Phenomenex Luna C18 column using 0.1% TFA in H2O/acetonitrile as a mobile phase. The desired fractions were combined and concentrated to afford the title compound. LCMS: RT=0.728, >98% @ 254 nm, >98% @ 215 nm; m/z (M+H)+=354. 1H NMR (400 MHz, CDCl3, δ (ppm)): 7.69 (s, 1H), 7.56 (s, 1H), 7.36 (d, J=7.6 Hz, 1H), 7.15-7.12 (m, 3H), 7.06-6.97 (m, 3H), 5.27 (s, 2H), 3.92 (s, 3H), 3.52 (s, 2H); HRMS calculated for C19H17N3OSF (M+H)+ m/z: 354.1076, measured: 354.1076.
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90 mg
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150 mg
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90 mg
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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